CK1 Epsilon Inhibition: Differentiating 7-Methyl-6-phenylpteridine-2,4-diamine from Triamterene
The target compound lacks the 7-amino group present in triamterene. Cross-study comparison of the des-methyl, des-7-amino analog 6-phenylpteridine-2,4-diamine against triamterene reveals that removal of the 7-amino group improves CK1ε inhibition approximately 4.5-fold [1][2]. This structural modification—a methyl group rather than an amino group at position 7—defines the 7-methyl-6-phenylpteridine-2,4-diamine scaffold. Although direct CK1ε data for the 7-methyl compound are not published, the established SAR indicates that the 7-substituent is a critical determinant of CK1 isoform potency [3].
| Evidence Dimension | CK1ε Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined (7-methyl analog of 6-phenylpteridine-2,4-diamine) |
| Comparator Or Baseline | 6-Phenylpteridine-2,4-diamine IC50 = 6,000 nM; Triamterene IC50 = 26,800 nM |
| Quantified Difference | Removal of 7-amino group (as in 6-phenylpteridine-2,4-diamine vs. triamterene) yields 4.5-fold improvement in CK1ε potency |
| Conditions | CK1 substrate peptide RRKDLHDDEEDEAMSITA; pH 7.5; 5% DMSO; radiometric-based assay at 10 µM ATP (Max Planck Institute of Molecular Physiology) |
Why This Matters
For projects targeting CK1ε-dependent pathways (e.g., stem cell reprogramming, neurodegenerative disease), the 7-methyl-6-phenyl congener provides a structurally distinct chemical starting point that may deliver a selectivity profile unattainable with triamterene or its 7-unsubstituted analogs.
- [1] BindingDB BDBM191590. 6-phenylpteridine-2,4-diamine: CK1ε IC50 = 6,000 nM. Max Planck Institute of Molecular Physiology. View Source
- [2] BindingDB BDBM6644. Triamterene (6-phenylpteridine-2,4,7-triamine): CK1ε IC50 = 26,800 nM. Max Planck Institute of Molecular Physiology. View Source
- [3] Frohlich, L. G. et al. Inhibition of Neuronal Nitric Oxide Synthase by 4-Amino Pteridine Derivatives: Structure-Activity Relationship of Antagonists of (6R)-5,6,7,8-Tetrahydrobiopterin Cofactor. J. Med. Chem. 1999, 42, 4108-4121. View Source
